(5E)-2-(4-Ethoxyphenyl)-5-(4-isopropoxy-3-methoxybenzylidene)[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one
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Overview
Description
(5E)-2-(4-Ethoxyphenyl)-5-(4-isopropoxy-3-methoxybenzylidene)[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one is a complex organic compound that belongs to the class of thiazolo[3,2-B][1,2,4]triazoles This compound is characterized by its unique structure, which includes an ethoxyphenyl group, an isopropoxy-methoxybenzylidene group, and a thiazolo-triazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-2-(4-Ethoxyphenyl)-5-(4-isopropoxy-3-methoxybenzylidene)[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-ethoxybenzaldehyde with 4-isopropoxy-3-methoxybenzaldehyde in the presence of a base to form the intermediate benzylidene compound. This intermediate is then reacted with thiosemicarbazide under acidic conditions to form the thiazolo[3,2-B][1,2,4]triazole core. The final product is obtained after purification through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(5E)-2-(4-Ethoxyphenyl)-5-(4-isopropoxy-3-methoxybenzylidene)[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, (5E)-2-(4-Ethoxyphenyl)-5-(4-isopropoxy-3-methoxybenzylidene)[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic applications.
Medicine
In medicine, the compound is explored for its potential as a drug candidate. Its unique structure and potential biological activities make it a promising candidate for the development of new pharmaceuticals. Studies focus on its efficacy, safety, and pharmacokinetic properties.
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties. Its unique structure allows for the design of materials with enhanced performance in various applications, such as coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of (5E)-2-(4-Ethoxyphenyl)-5-(4-isopropoxy-3-methoxybenzylidene)[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer properties. The exact molecular pathways and targets are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- (5E)-2-(4-Methoxyphenyl)-5-(4-isopropoxy-3-methoxybenzylidene)[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one
- (5E)-2-(4-Ethoxyphenyl)-5-(4-methoxybenzylidene)[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one
Uniqueness
The uniqueness of (5E)-2-(4-Ethoxyphenyl)-5-(4-isopropoxy-3-methoxybenzylidene)[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one lies in its specific combination of functional groups and its thiazolo-triazole core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it may exhibit enhanced biological activity or improved material properties, depending on the specific application.
Properties
CAS No. |
618078-28-7 |
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Molecular Formula |
C23H23N3O4S |
Molecular Weight |
437.5 g/mol |
IUPAC Name |
(5E)-2-(4-ethoxyphenyl)-5-[(3-methoxy-4-propan-2-yloxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C23H23N3O4S/c1-5-29-17-9-7-16(8-10-17)21-24-23-26(25-21)22(27)20(31-23)13-15-6-11-18(30-14(2)3)19(12-15)28-4/h6-14H,5H2,1-4H3/b20-13+ |
InChI Key |
FVSCKAPIGMEFMG-DEDYPNTBSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C2=NN3C(=O)/C(=C\C4=CC(=C(C=C4)OC(C)C)OC)/SC3=N2 |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN3C(=O)C(=CC4=CC(=C(C=C4)OC(C)C)OC)SC3=N2 |
Origin of Product |
United States |
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